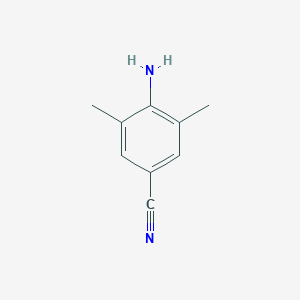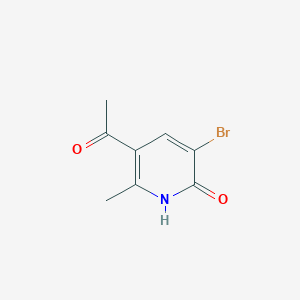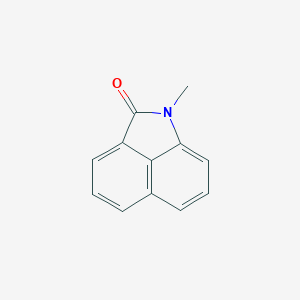
Benz(cd)indol-2(1H)-one, 1-methyl-
描述
Benz(cd)indol-2(1H)-one, 1-methyl-, also known as harmane, is a naturally occurring alkaloid that belongs to the beta-carboline family. It is found in various plant and animal sources, including tobacco smoke, fermented foods, and human brain tissues. Harmane has been the subject of extensive scientific research due to its potential biological and pharmacological activities.
作用机制
The mechanism of action of Benz(cd)indol-2(1H)-one, 1-methyl- is not fully understood, but it is believed to act on various cellular targets, including DNA, enzymes, and receptors. Harmane has been shown to intercalate into DNA and to inhibit topoisomerase activity, which is involved in DNA replication and transcription. It has also been found to inhibit the activity of various enzymes, including monoamine oxidase and acetylcholinesterase, which are involved in the metabolism of neurotransmitters and the breakdown of acetylcholine, respectively. Harmane has also been shown to interact with various receptors, including GABA, NMDA, and sigma receptors.
Biochemical and Physiological Effects:
Harmane has been shown to have various biochemical and physiological effects. It has been found to have antioxidant activity and to protect against oxidative stress. Harmane has also been shown to modulate the immune system and to have anti-inflammatory effects. Additionally, Benz(cd)indol-2(1H)-one, 1-methyl- has been found to have neuroprotective effects and to improve cognitive function.
实验室实验的优点和局限性
Harmane has several advantages for lab experiments, including its low cost, availability, and stability. It is also relatively easy to synthesize and purify. However, Benz(cd)indol-2(1H)-one, 1-methyl- has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on Benz(cd)indol-2(1H)-one, 1-methyl-. One area of research is the development of Benz(cd)indol-2(1H)-one, 1-methyl--based drugs for the treatment of various diseases, including cancer, neurodegenerative disorders, and infectious diseases. Another area of research is the investigation of the mechanism of action of Benz(cd)indol-2(1H)-one, 1-methyl- and its cellular targets. Additionally, further research is needed to determine the potential toxicity and side effects of Benz(cd)indol-2(1H)-one, 1-methyl- at different concentrations and in different cell types.
科学研究应用
Harmane has been the subject of extensive scientific research due to its potential biological and pharmacological activities. It has been shown to have antioxidant, antimicrobial, antiviral, and anticancer properties. Harmane has also been found to have neuroprotective effects and to inhibit monoamine oxidase activity, which is involved in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin. Additionally, Benz(cd)indol-2(1H)-one, 1-methyl- has been shown to modulate the immune system and to have anti-inflammatory effects.
属性
CAS 编号 |
1710-20-9 |
|---|---|
产品名称 |
Benz(cd)indol-2(1H)-one, 1-methyl- |
分子式 |
C12H9NO |
分子量 |
183.21 g/mol |
IUPAC 名称 |
1-methylbenzo[cd]indol-2-one |
InChI |
InChI=1S/C12H9NO/c1-13-10-7-3-5-8-4-2-6-9(11(8)10)12(13)14/h2-7H,1H3 |
InChI 键 |
SQEZXFSADTVEQB-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC3=C2C(=CC=C3)C1=O |
规范 SMILES |
CN1C2=CC=CC3=C2C(=CC=C3)C1=O |
其他 CAS 编号 |
1710-20-9 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

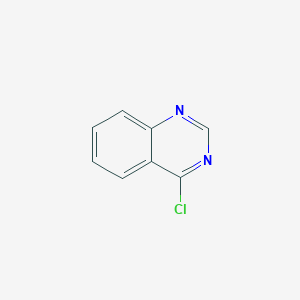
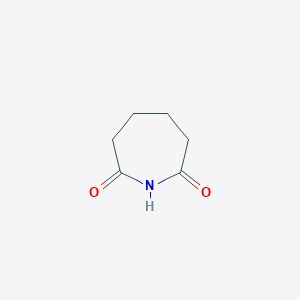

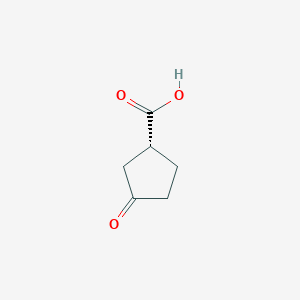

![[1-(4-Aminophenyl)pyrrolidin-2-yl]methanol](/img/structure/B184019.png)




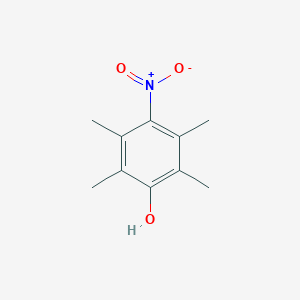
![1-[(2-Bromophenyl)methyl]-1H-indole-3-carbaldehyde](/img/structure/B184029.png)
